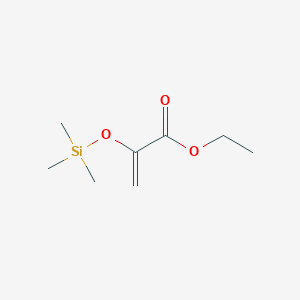

2-Trimethylsilanyloxy-acrylic acid ethyl ester

概述

描述

2-Trimethylsilanyloxy-acrylic acid ethyl ester is an organosilicon compound with the molecular formula C8H16O3Si. It is known for its unique properties, including its ability to act as a protecting group in organic synthesis. The compound is characterized by the presence of a trimethylsilyl group attached to an acrylic acid ethyl ester moiety, which imparts distinct chemical reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsilanyloxy-acrylic acid ethyl ester typically involves the reaction of acrylic acid ethyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Acrylic acid ethyl ester+Trimethylsilyl chloride→2-Trimethylsilanyloxy-acrylic acid ethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

2-Trimethylsilanyloxy-acrylic acid ethyl ester undergoes various chemical reactions, including:

Esterification: The compound can participate in esterification reactions to form esters with different alcohols.

Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding acrylic acid derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Hydrolysis: Requires aqueous acidic or basic solutions.

Substitution: Involves nucleophiles such as halides, amines, or thiols.

Major Products

Esterification: Produces various esters depending on the alcohol used.

Hydrolysis: Yields acrylic acid derivatives.

Substitution: Forms substituted acrylic acid ethyl esters.

科学研究应用

Polymer Chemistry

2-Trimethylsilanyloxy-acrylic acid ethyl ester is primarily utilized in the synthesis of functional polymers. Its ability to undergo free radical polymerization makes it valuable for creating copolymers with tailored properties.

Applications:

- Adhesives and Sealants: The compound can be polymerized to produce adhesives that exhibit high thermal stability and resistance to moisture.

- Coatings: Used in formulating coatings that require enhanced durability and chemical resistance.

| Application | Description |

|---|---|

| Adhesives | High-performance adhesives for industrial applications |

| Coatings | Protective coatings for metals and plastics |

| Sealants | Moisture-resistant sealants for construction |

Biomedical Engineering

In biomedical applications, this compound serves as a precursor for bioactive materials. Its biocompatibility allows it to be used in drug delivery systems and tissue engineering scaffolds.

Case Studies:

- Drug Delivery Systems: Research has shown that polymers derived from this ester can encapsulate drugs, providing controlled release profiles suitable for therapeutic applications.

- Tissue Engineering: Studies indicate that scaffolds made from this polymer can support cell adhesion and proliferation, making them ideal for regenerative medicine.

| Study Title | Findings |

|---|---|

| Controlled Release of Anticancer Drugs | Demonstrated effective drug encapsulation and release rates. |

| Biocompatibility of Polymer Scaffolds | Supported cell growth in vitro with minimal cytotoxicity. |

Surface Modifications

The compound is also employed in surface modification techniques to enhance the properties of various substrates. It can be used to create hydrophobic or hydrophilic surfaces depending on the desired application.

Applications:

- Textiles: Treatment of fabrics to impart water-repellent properties.

- Plastics: Modification of plastic surfaces to improve adhesion characteristics for coatings.

| Application | Surface Property Enhanced |

|---|---|

| Textiles | Water repellency |

| Plastics | Improved adhesion for coatings |

作用机制

The mechanism of action of 2-Trimethylsilanyloxy-acrylic acid ethyl ester involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Similar Compounds

- 2-Trimethylsilylmethyl-acrylic acid ethyl ester

- 2-Trimethylsilyloxyethyl acrylate

- Trimethylsilyl-protected acrylic acid derivatives

Uniqueness

2-Trimethylsilanyloxy-acrylic acid ethyl ester is unique due to its specific combination of the trimethylsilyl group and the acrylic acid ethyl ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.

生物活性

2-Trimethylsilanyloxy-acrylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.

- Molecular Formula : C₉H₁₈O₃Si

- Molecular Weight : 202.32 g/mol

- Melting Point : Approximately 135 °C (dec)

- Density : Estimated at 1.4748 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may function through several mechanisms:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which could lead to antimicrobial effects or modulation of cellular pathways involved in cancer cell proliferation.

- Receptor Interaction : The compound may bind to various receptors, influencing downstream signaling pathways related to inflammation and immune responses .

- Hydrophobic Interactions : Similar compounds have demonstrated the ability to interact with their targets through hydrophobic interactions, which may enhance their biological efficacy.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by modulating key inflammatory pathways. This is thought to occur through transrepression mechanisms that inhibit pro-inflammatory mediators like NF-kB and AP-1 .

Cytotoxicity and Antitumor Activity

Studies have indicated that related compounds can exhibit cytotoxic effects against cancer cell lines, including HepG2 liver tumor cells. For instance, drug delivery systems incorporating acrylic acid derivatives showed decreased cell viability in treated cells .

Case Studies and Research Findings

Several studies have explored the biological implications of acrylic acid derivatives:

- Study on Cytotoxicity :

-

Antipromastigote Activity :

- Related pyrazole derivatives showed potent antipromastigote activity, indicating potential applications in treating Leishmaniasis. This suggests that this compound could have similar effects given its structural similarities.

- Inflammatory Response Modulation :

Summary Table of Biological Activities

属性

IUPAC Name |

ethyl 2-trimethylsilyloxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVCJWPFNSHMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455772 | |

| Record name | 2-trimethylsilanyloxy-acrylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98253-69-1 | |

| Record name | 2-trimethylsilanyloxy-acrylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。